4-Hydroxy-2-(trifluoromethyl)benzothiazole
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Overview
Description
4-Hydroxy-2-(trifluoromethyl)benzothiazole is an organic compound with the molecular formula C8H4F3NOS and a molecular weight of 219.18 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-Hydroxy-2-(trifluoromethyl)benzothiazole typically involves the reaction of 2-aminobenzenethiol with trifluoromethyl ketones under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with trifluoromethyl ketones in the presence of a base, followed by cyclization to form the benzothiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Hydroxy-2-(trifluoromethyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, often using reagents like halogens or nitrating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-Hydroxy-2-(trifluoromethyl)benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In medicinal applications, it may act by modulating inflammatory pathways or interacting with specific receptors involved in pain perception .
Comparison with Similar Compounds
4-Hydroxy-2-(trifluoromethyl)benzothiazole can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.
6-Chlorobenzothiazole: Studied for its potential anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H4F3NOS |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazol-4-ol |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H |
InChI Key |
QYWDWAKTFSFART-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)O |
Origin of Product |
United States |
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